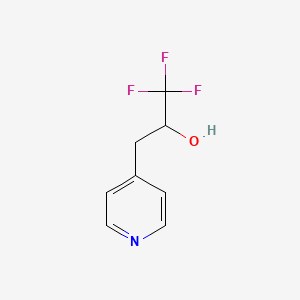

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol

Beschreibung

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol (CAS: 1491591-94-6) is a fluorinated secondary alcohol featuring a pyridine ring substituted at the 4-position. Its molecular formula is C8H8F3NO, with a molecular weight of 191.15 g/mol . The trifluoromethyl group at the C1 position and the hydroxyl group at C2 contribute to its unique physicochemical properties, including enhanced acidity of the hydroxyl group due to electron-withdrawing effects of fluorine. This compound is of interest in medicinal chemistry, particularly in the development of receptor agonists and intermediates for bioactive molecules .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRDAFWWYWCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,1,1-trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The molecular formula of 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-ol is CHFNO. The trifluoromethyl group contributes to the compound's electron-withdrawing properties, which influence its chemical behavior significantly. This compound can undergo various reactions typical of alcohols and amines, including:

- Nucleophilic substitutions

- Electrophilic additions

- Acylation and alkylation reactions

- Aromatic substitutions due to the pyridine ring

These properties make it versatile for further functionalization and application in drug development.

Medicinal Chemistry Applications

Research indicates that this compound may exhibit biological activity through interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the pyridine moiety facilitates hydrogen bonding and π-π interactions. This combination suggests several key applications:

Pharmacological Potential

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL could have therapeutic implications for conditions such as pain management, anxiety disorders, and neurodegenerative diseases like Alzheimer's .

- Drug Development : Its structural characteristics make it a promising candidate for developing new pharmacophores aimed at improving the metabolic stability and bioavailability of drug candidates. The compound's ability to modulate receptor activity could lead to novel treatments for various diseases.

- Biological Activity : Preliminary studies suggest that this compound may interact with biological targets through mechanisms involving enzyme inhibition or receptor modulation. Further research is needed to elucidate specific pathways and mechanisms involved in its biological activity.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in other industries:

Synthesis of Fluorinated Compounds

The compound can serve as a building block in synthesizing more complex fluorinated compounds. Fluorinated compounds often exhibit unique properties that enhance their performance in pharmaceuticals, agrochemicals, and materials science .

Analytical Chemistry

Due to its distinctive chemical properties, this compound can also be utilized in analytical chemistry applications. It may be employed as a reagent or standard in various analytical techniques to study chemical reactions or interactions involving fluorinated species .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Wirkmechanismus

The mechanism by which 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Pyridine Positional Isomers

Key Compounds :

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ol (CAS: On request)

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-ol (CAS: On request)

| Property | Pyridin-4-yl Isomer | Pyridin-2-yl Isomer | Pyridin-3-yl Isomer |

|---|---|---|---|

| Molecular Formula | C8H8F3NO | C8H8F3NO | C8H8F3NO |

| Molecular Weight (g/mol) | 191.15 | 191.15 | 191.15 |

| Substituent Position | Para (4-position) | Ortho (2-position) | Meta (3-position) |

| Electronic Effects | Nitrogen lone pair para to CF3 | Nitrogen lone pair ortho to CF3 | Nitrogen lone pair meta to CF3 |

| Biological Relevance | Potential for symmetric binding | Steric hindrance near hydroxyl | Intermediate polarity |

| Synthetic Accessibility | Moderate | Challenging (directing effects) | Moderate |

Discussion :

- The pyridin-4-yl isomer benefits from a para-substituted nitrogen, enabling symmetric interactions in receptor binding (e.g., bombesin receptor agonists) .

- The pyridin-2-yl isomer may face steric challenges due to proximity between the hydroxyl group and pyridine nitrogen, reducing conformational flexibility .

- The pyridin-3-yl isomer offers a balance of electronic and steric effects, though its meta-substitution may limit binding specificity .

Substituted Pyridine Derivatives

Key Compounds :

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol (CAS: 1396893-43-8)

1,1,1-Trifluoro-3-(5-iodo-4-{[1-(trifluoromethyl)cyclopropyl]-methyl}-1H-imidazol-2-yl)propan-2-ol (From )

Discussion :

Non-Pyridine Fluorinated Analogs

Key Compounds :

1,1,1-Trifluoro-3-phenoxypropan-2-ol (CAS: On request)

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol (CAS: On request)

| Property | Target Compound | Phenoxy Derivative | 2-Fluorophenyl Derivative |

|---|---|---|---|

| Molecular Formula | C8H8F3NO | C9H10F3NO | C9H8F4O |

| Molecular Weight (g/mol) | 191.15 | 206.17 | 208.16 |

| Key Substituents | Pyridin-4-yl | Phenoxy group | 2-Fluorophenyl |

| Acidity (OH group) | High (CF3 electron withdrawal) | Moderate (electron-donating O) | High (F enhances withdrawal) |

| Biological Activity | Receptor binding | Potential for H-bonding with O | Enhanced metabolic stability |

Discussion :

- The phenoxy derivative (C9H10F3NO) replaces nitrogen with oxygen, reducing basicity but introducing hydrogen-bonding capabilities .

- The 2-fluorophenyl analog (C9H8F4O) combines fluorine’s electronegativity with aromaticity, improving metabolic stability in vivo .

Biologische Aktivität

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 190.17 g/mol. Its structure includes a trifluoromethyl group and a pyridine ring, which contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets:

- MAGL Inhibition : The compound has been studied as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibiting MAGL can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and neuroprotection .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have shown potent activity against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study identified specific derivatives that inhibited MAGL with varying efficacy. The structure-activity relationship (SAR) analysis revealed that the presence of the trifluoromethyl group significantly enhanced inhibitory potency compared to non-fluorinated analogs .

- Antimicrobial Testing : In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Initial findings suggest low toxicity levels; however, further studies are required to establish comprehensive safety data .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-ol, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorination of propan-2-ol precursors using trifluoromethylation agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity. Monitoring by TLC and ¹⁹F NMR ensures reaction progression .

Q. How can the structure of this compound be unequivocally confirmed?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and stereochemistry. For amorphous samples, combine ¹H/¹³C/¹⁹F NMR with high-resolution mass spectrometry (HRMS). Assign pyridin-4-yl proton signals (δ ~8.5 ppm in DMSO-d₆) and trifluoromethyl peaks (¹⁹F NMR: δ ~-70 ppm). SHELXL refinement tools are critical for crystallographic data analysis .

Q. What spectroscopic techniques are essential for characterizing its stability under varying pH conditions?

- Methodology : Perform stability studies using UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 2–12). Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase). FT-IR tracks functional group integrity (e.g., O-H stretch ~3300 cm⁻¹, C-F stretches ~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects (e.g., DMSO) are modeled using the polarizable continuum model (PCM). Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., pyridine nitrogen) prone to attack .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodology : Compare experimental ¹H/¹⁹F NMR data with DFT-calculated shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects. Use molecular dynamics (MD) simulations (AMBER force field) to model solvent interactions and refine predicted shifts .

Q. How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?

- Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases or dehydrogenases). Compare binding scores with non-fluorinated analogs. Validate via in vitro assays (IC₅₀ measurements) and analyze hydrophobic interactions using PyMOL. The CF₃ group enhances binding via hydrophobic and dipole interactions .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

- Methodology : Twinning or poor diffraction (common in fluorinated compounds) requires data collection at synchrotron sources. Use SHELXD for structure solution and Olex2 for refinement. For disordered CF₃ groups, apply anisotropic displacement parameters and restraints .

Q. How can metabolic pathways be predicted for this compound in biological systems?

- Methodology : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolism. Key sites: hydroxyl group (glucuronidation) and pyridine ring (oxidation). Validate with LC-MS/MS after incubating with liver microsomes. Isotope labeling (³H/¹⁴C) tracks metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.